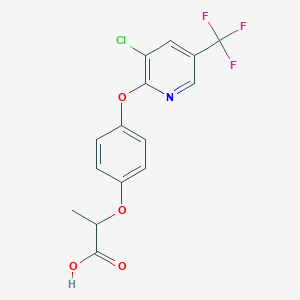

Haloxyfop

概述

描述

Haloxyfop is a post-emergence aryloxyphenoxypropionate (APP) herbicide widely used to control grassy weeds in broadleaf crops. It inhibits acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis, leading to lipid disruption and plant death . This compound is administered as a racemic mixture, but studies in Fischer 344 rats demonstrate rapid stereochemical inversion of the (S)-enantiomer to the herbicidally active (R)-enantiomer, with >98% recovery of the (R)-form in excreta . Its efficacy is well-documented, achieving 99.9% control of Digitaria insularis (sourgrass) and 98.1% control of Eleusine indica (goosegrass) at 60 g ha⁻¹ . However, resistance has emerged in species like Poa annua (annual bluegrass), with resistance factors (R/S) exceeding 20-fold .

准备方法

Synthetic Routes to Haloxyfop

One-Pot Synthesis via Cyanuric Chloride-Mediated Coupling

A groundbreaking one-pot method developed by Kalhor et al. (2011) enables the synthesis of this compound derivatives through sequential nucleophilic substitutions and esterification . The protocol involves:

-

Reaction of halo-heterocycles (e.g., 5-chloro-2,3-difluoropyridine) with (R)-4-hydroxyphenoxypropionic acid (4-HPPA) in dimethylformamide (DMF) at 50–60°C.

-

Activation with cyanuric chloride (CC) at 5°C to form intermediate acyl chlorides.

-

Esterification with propargyl alcohol or other nucleophiles at 25°C.

Key Advantages :

-

Catalytic efficiency : Tetrabutylammonium iodide (TBAI, 1 mol%) enhances reaction rates by facilitating phase transfer .

-

Yield optimization : K₃PO₄ as a base in DMF achieves 89% yield for this compound-methyl under mild conditions (Table 1).

Table 1: Optimization of One-Pot this compound Synthesis

| Base | Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| K₃PO₄ | DMF | TBAI | 60 | 89 |

| Na₂CO₃ | DMF | None | 60 | 62 |

| KOH | THF | TBAI | 50 | 54 |

Two-Step Etherification Methods

Patent CN100467452C (2006) details two industrial routes differing in reaction sequence :

First Etherification Route

-

Step 1 : Condensation of 2,3-dichloro-5-trifluoromethylpyridine with hydroquinone in DMF/K₂CO₃ to yield 3-chloro-2-(4-hydroxyphenoxy)-5-trifluoromethylpyridine.

-

Step 2 : Nucleophilic substitution with (L)-2-methylsulfonyloxypropionate in chlorobenzene (70–110°C).

Outcomes :

-

Optical purity : 92% enantiomeric excess (ee) after distillation .

-

Scalability : Chlorobenzene solvent allows easy phase separation during workup.

Second Etherification Route

-

Step 1 : (S)-2-chloropropionic acid reacts with hydroquinone to form (R)-2-(4-hydroxyphenoxy)propionic acid.

-

Step 2 : Condensation with 2,3-dichloro-5-trifluoromethylpyridine followed by methylation.

Challenges :

-

Dependence on chiral starting materials : Requires optically pure (S)-2-chloropropionic acid, which is costly and less accessible .

-

Lower efficiency : Multi-step purification reduces overall yield to 68–72% .

Catalytic Systems and Reaction Optimization

Role of Quaternary Ammonium Salts

TBAI in the one-pot method reduces reaction time from 12 h to 4 h by stabilizing transition states during nucleophilic attack . Comparative studies show:

-

Catalyst loading : 1 mol% TBAI maximizes yield (89%), while higher concentrations (5 mol%) cause side reactions .

-

Solvent effects : Polar aprotic solvents (DMF > THF > acetone) improve ionic intermediate stability.

Base Selection

-

K₃PO₄ vs. K₂CO₃ : Phosphate bases in one-pot systems provide superior deprotonation of 4-HPPA compared to carbonates (Table 1) .

-

Stoichiometry : A 1:1.5 ratio of halo-heterocycle to base minimizes byproduct formation in both routes .

Optical Purity Enhancement Strategies

Chiral Auxiliary Approaches

The patent route employs (L)-2-methylsulfonyloxypropionate as a chiral building block, achieving 92% ee through:

-

Stereospecific substitution : Retention of configuration at the propionate α-carbon .

-

Distillation purification : Removes racemic impurities at 198–201°C under vacuum (1 mmHg) .

Limitations of Current Methods

化学反应分析

Hydrolysis

-

Haloxyfop esters are unstable in alkaline conditions and readily undergo hydrolysis to form this compound acid .

-

The half-life of this compound-methyl in water varies depending on pH: 141 days at pH 5, 18 days at pH 7, and 2 hours at pH 9 at 25°C .

-

This compound-P-methyl is also hydrolytically unstable, with half-lives of 161 days at pH 5, 16 days at pH 7, and less than 1 day at pH 9 at 22°C .

Photolysis

-

This compound and its derivatives undergo photolysis in aquatic environments .

-

The half-life of this compound-P-methyl in sterile pH 5 buffer under simulated sunlight is approximately 135 hours. In non-sterile natural water at pH 8.5, the half-life is 11 hours .

-

Photolysis products of this compound-P-methyl include this compound-P and other compounds .

Degradation and Inversion in Soil

-

This compound-methyl undergoes rapid ester hydrolysis in soil, with half-lives of a few hours .

-

Further degradation of this compound in soil is slower, with half-lives of several days .

-

S-haloxyfop rapidly converts to R-haloxyfop in soil, a process mediated by microorganisms . Sterilized soil inhibits this conversion .

Metabolic Reactions

-

In plants, this compound ethoxyethyl ester is rapidly metabolized to this compound acid . The main compound translocated to untreated parts of the plant is this compound .

-

In animals, this compound esters are rapidly hydrolyzed in vivo to the acid form .

Resistance mechanisms

-

Some Poa annua populations have developed resistance to this compound .

-

Resistance is conferred by mutations in the acetyl-coenzyme A carboxylase (ACCase) gene .

Data Tables

Hydrolysis of this compound-methyl at 25°C

| pH | Half-life |

|---|---|

| 5 | 141 days |

| 7 | 18 days |

| 9 | 2 hours |

Hydrolysis of this compound-P-methyl at 22°C

| pH | Half-life |

|---|---|

| 5 | 161 days |

| 7 | 16 days |

| 9 | < 1 day |

Photolysis of this compound-P-methyl

| Condition | Half-life |

|---|---|

| Sterile pH 5 buffer, simulated sunlight | 135 hours |

| Non-sterile natural water, pH 8.5, sunlight | 11 hours |

| Non-sterile natural water, pH 8.5, dark | 37 hours |

科学研究应用

Herbicidal Applications

Selective Weed Control

Haloxyfop is primarily utilized as a selective herbicide to target grass weeds while sparing broadleaf crops. It acts by inhibiting lipid metabolism in susceptible plants, which disrupts their growth and development. Research has shown that this compound effectively controls species such as Poa annua, with studies indicating a significant difference in sensitivity between resistant and susceptible populations. For instance, a resistant population demonstrated an LD50 (lethal dose for 50% of individuals) approximately 20 times higher than that of a susceptible population, highlighting the challenges posed by herbicide resistance in agricultural practices .

Table 1: Dose-Response Data for this compound on Poa annua

| Population Type | LD50 (g ae ha−1) | GR50 (g ae ha−1) |

|---|---|---|

| Resistant (R) | 962.2 | 366.8 |

| Susceptible (S) | 46.4 | 19.3 |

Toxicological Studies

Toxic Effects on Mammals

this compound has been studied for its potential toxic effects on non-target organisms, particularly mammals. In one study involving Fischer 344 rats, administration of this compound-methyl resulted in increased liver weights and signs of hepatotoxicity at various doses, indicating systemic toxicity . The lowest observable effect level (LOEL) was identified at 0.002 mg/kg/day based on liver weight increases.

Table 2: Toxicological Findings in Rat Studies

| Dose (mg/kg/day) | Effect Observed |

|---|---|

| 0.002 | Increased liver weight |

| 0.2 | Enlarged hepatocytes |

| 2.0 | Decreased testes weight |

Environmental Fate and Metabolism

This compound undergoes significant metabolism in animals and plants, with studies showing that it is rapidly excreted in urine and feces after oral dosing . In lactating goats, the primary residue found was the parent compound and its conjugates, indicating efficient metabolism and excretion pathways.

Table 3: Metabolism Overview of this compound in Livestock

| Animal Type | Route of Excretion | Main Residue Found |

|---|---|---|

| Lactating Goats | Urine & Feces | Parent compound |

| Laying Hens | Urine & Feces | Conjugated forms |

Research on Mechanisms of Action

This compound's mechanism involves the inhibition of key enzymes in metabolic pathways such as the tricarboxylic acid cycle (TCA cycle). Studies have demonstrated that this compound inhibits pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase complexes, leading to disrupted energy metabolism in target plants . This action underscores its effectiveness as a herbicide but also raises concerns about non-target effects.

Case Study 1: Resistance Development

A notable case study documented the emergence of this compound-resistant Poa annua populations in turfgrass settings. This resistance was characterized by significantly higher survival rates at typical application rates, necessitating further research into alternative management strategies .

Case Study 2: Toxicological Impact Assessment

Another study assessed the toxicological impacts of this compound on male Wistar rats over a period of 21 days, revealing significant oxidative stress markers and alterations in testicular function metrics . This research highlights the importance of understanding the broader ecological impacts of herbicides like this compound.

作用机制

相似化合物的比较

Structural and Functional Comparisons

Haloxyfop belongs to the APP class, which includes diclofop and quizalofop. These compounds share a common mechanism of action but differ in structural substituents affecting binding affinity and resistance profiles. Cyclohexanediones (CHDs, e.g., sethoxydim, tepraloxydim) and phenylpyrazoline (pinoxaden) are other ACCase inhibitors with distinct chemical scaffolds (Table 1).

Table 1: Structural Classes of ACCase Inhibitors

| Class | Examples | Key Structural Features |

|---|---|---|

| Aryloxyphenoxypropionates (APPs) | This compound, Diclofop | Aryloxy group linked to propionate chain |

| Cyclohexanediones (CHDs) | Sethoxydim, Tepraloxydim | Cyclohexane ring with diketone moieties |

| Phenylpyrazoline | Pinoxaden | Pyrazoline ring with phenyl substituents |

Crystal structures reveal that this compound binds at the dimer interface of the ACCase carboxyltransferase (CT) domain, inducing large conformational changes in residues like Ile-2041 . In contrast, CHDs like tepraloxydim bind to adjacent regions with minimal structural rearrangements .

Resistance Mechanisms

Resistance to this compound arises via:

- Target-site mutations : Substitutions at ACCase residues (e.g., Ile-2041-Asn/Thr, Trp-2027-Cys) reduce inhibitor binding. For example, Poa annua with Thr-2014 mutation exhibits 20-fold resistance , while Lolium multiflorum with Asn-2041 shows >400-fold resistance .

- Non-target mechanisms: Enhanced metabolism by cytochrome P450 enzymes .

Table 2: Resistance Factors Linked to ACCase Mutations

Cross-Resistance Patterns

Cross-resistance varies by mutation:

- Ile-2041-Leu : Confers tolerance to APPs and CHDs in maize .

- Quizalofop resistance : Hypersensitivity to this compound in wheat, with 7–8-fold lower I₅₀ values .

Efficacy Against Target Species

This compound outperforms other ACCase inhibitors in specific scenarios:

- Achieves 100% mortality of Chloris virgata at 40–160 g ha⁻¹, surpassing clethodim (97% at 90 g ha⁻¹) .

- Effective against ACCase-resistant P. annua when combined with malathion, though resistance persists (18.6-fold R/S) .

Table 3: Efficacy of this compound vs. Other Herbicides

Environmental and Physiological Interactions

生物活性

Haloxyfop is a selective herbicide primarily used for controlling grass weeds in broadleaf crops. It belongs to the aryloxyphenoxypropionate class of herbicides and functions by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid biosynthesis in plants. This article explores the biological activity of this compound, including its mechanisms of action, toxicological effects, and relevant research findings.

This compound acts by specifically inhibiting the carboxyltransferase (CT) activity of ACCase, leading to disrupted fatty acid synthesis and ultimately plant death. The binding of this compound to ACCase induces conformational changes that impair enzyme function, preventing the normal metabolic processes essential for plant growth and development .

Toxicological Effects

Research indicates that this compound has significant toxicological effects not only on target plants but also on non-target organisms, including aquatic life and mammals. A study using zebrafish as a model organism demonstrated that exposure to this compound-p-methyl resulted in:

- Developmental Toxicity : Spinal deformities, decreased body length, and increased yolk sac area.

- Neurotoxicity : Altered swimming behavior and reduced heart rate.

- Immunotoxicity : Decreased innate immune cell counts and increased apoptosis in neutrophils .

Case Study 1: Developmental Toxicity in Zebrafish

A comprehensive study assessed the effects of this compound-p-methyl on zebrafish larvae. The results showed:

| Effect | Observation |

|---|---|

| Spinal deformities | Present in exposed larvae |

| Body length | Significant reduction compared to controls |

| Heart rate | Slowed significantly |

| Behavior | Reduced swimming speed and distance traveled |

These findings underscore the potential risks associated with this compound exposure in aquatic environments .

Case Study 2: Human Biomonitoring

A human biomonitoring study evaluated the exposure levels of this compound among agricultural workers. It highlighted:

- Exposure Levels : Detected residues in urine samples.

- Health Risks : Correlation between exposure levels and adverse health outcomes, including respiratory issues and skin irritations .

Environmental Impact

This compound's persistence in the environment raises concerns regarding its ecological impact. Its residues can accumulate in soil and water systems, leading to potential toxicity for non-target species. The herbicide's effect on aquatic plants and algae has been documented, indicating a risk to aquatic ecosystems .

Resistance Mechanisms

The development of resistance in weed populations poses a significant challenge for this compound's effectiveness. Research has identified specific mutations in the ACCase enzyme that confer resistance:

- Mutation at Position 2041 : Replacement of isoleucine with threonine was associated with resistance in Poa annua populations.

- Resistance Ratios : Studies reported that resistant populations showed LD50 values significantly higher than susceptible ones, indicating a marked decrease in sensitivity to this compound .

常见问题

Basic Research Questions

Q. What standardized analytical methods are recommended for quantifying haloxyfop residues in plant tissues or agricultural products?

- This compound analysis typically requires liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its sensitivity and specificity. A validated method involves hydrolyzing bound forms (e.g., esters) to the parent acid, followed by extraction with acetonitrile and cleanup via dispersive solid-phase extraction. This method achieves recoveries of 92.2–114% across matrices like infant formula and high-fat ingredients, with a detection limit of 0.003 mg/kg . The European Union defines residues as the sum of this compound, its esters, salts, and conjugates, all expressed as this compound .

Q. How should experimental designs account for this compound’s mode of action when studying its effects on non-target plant species?

- This compound inhibits acetyl-CoA carboxylase (ACCase), disrupting fatty acid biosynthesis. Studies on monocots (e.g., wheat, maize) use root treatments with radiolabeled [¹⁴C]acetate to trace lipid synthesis inhibition. For example, this compound concentrations of 10⁻⁷ M (wheat) and 3×10⁻⁸ M (maize) applied for 24 hours effectively quantify incorporation rates into fatty acids and polar lipids. Replicate experiments (≥3 trials) and controls with untreated roots are critical to validate ACCase-specific effects .

Q. What criteria define herbicide resistance in weeds exposed to this compound, and how is resistance quantified?

- Resistance is determined using dose-response assays. The resistant-to-susceptible (R/S) ratio based on LD₅₀ (lethal dose for 50% mortality) or GR₅₀ (growth reduction by 50%) identifies resistance levels. For example, Poa annua populations with Thr-2014 mutations exhibit 18.6-fold higher LD₅₀ values (919.6 g ae ha⁻¹ vs. 49.4 g ae ha⁻¹) compared to susceptible strains. Whole-plant assays and enzyme activity tests (e.g., ACCase inhibition) corroborate field-collected biotypes .

Advanced Research Questions

Q. How can contradictory results in this compound’s impact on lipid biosynthesis be resolved?

- Paradoxically, this compound increased [¹⁴C]acetate incorporation into fatty acids in wheat roots by 1.4-fold despite ACCase inhibition. This anomaly may arise from compensatory metabolic pathways or tissue-specific responses. To resolve contradictions, researchers should:

- Compare lipid profiles in root tips vs. mature root sections (e.g., cerulenin’s stronger inhibition of polar lipids in maize roots ).

- Conduct time-course experiments to distinguish acute vs. adaptive effects.

- Use isotopic tracing with alternative precursors (e.g., malonyl-CoA) to validate ACCase-independent pathways .

Q. What molecular mechanisms explain differential resistance levels to this compound across weed species?

- Resistance often stems from ACCase mutations (e.g., Thr-2014 in Poa annua vs. Asn-2041 in Lolium multiflorum), altering herbicide binding affinity. Poa annua’s 20-fold resistance contrasts with >400-fold resistance in L. multiflorum, suggesting mutation position and amino acid properties (e.g., asparagine’s bulkier side chain) critically influence efficacy. Cross-resistance studies with malathion (a cytochrome P450 inhibitor) can clarify metabolic vs. target-site resistance .

Q. How should researchers validate residue definitions for this compound in regulatory compliance studies?

- Regulatory definitions require quantifying total this compound, including conjugates. A validated workflow involves:

- Hydrolysis of esters (e.g., this compound-methyl) under alkaline conditions.

- LC-MS/MS quantification with isotope-labeled internal standards.

- Matrix-matched calibration to correct for ion suppression in complex samples like infant formula.

Q. What experimental strategies mitigate confounding variables in field studies on this compound resistance?

- To isolate genetic vs. environmental factors:

- Use controlled seed bioassays and whole-plant assays in parallel.

- Pre-treat plants with malathion (1000 g ai ha⁻¹) to inhibit detoxifying enzymes, clarifying target-site resistance.

- Standardize growth conditions (e.g., light, temperature) to minimize phenotypic plasticity.

Q. Methodological Guidelines

- Data Interpretation : Use R/S ratios (LD₅₀ or GR₅₀) rather than absolute values to compare resistance across studies, as environmental factors disproportionately affect GR₅₀ .

- Analytical Validation : Include spike-and-recovery tests at multiple fortification levels (e.g., 0.003–0.03 mg/kg) to confirm method accuracy in novel matrices .

- Statistical Rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare lipid biosynthesis rates across root sections and treatment durations .

属性

IUPAC Name |

2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF3NO4/c1-8(14(21)22)23-10-2-4-11(5-3-10)24-13-12(16)6-9(7-20-13)15(17,18)19/h2-8H,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOCUAJYOYBLQRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

69806-86-6 (hydrochloride salt) | |

| Record name | Haloxyfop [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069806344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7042019 | |

| Record name | Haloxyfop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69806-34-4 | |

| Record name | Haloxyfop | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69806-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Haloxyfop [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069806344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Haloxyfop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HALOXYFOP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24TYO6H90H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。